molecular formula C7H9N3 B1441856 5,6,7,8-Tétrahydropyrido[3,4-B]pyrazine CAS No. 405162-62-1

5,6,7,8-Tétrahydropyrido[3,4-B]pyrazine

Numéro de catalogue: B1441856
Numéro CAS: 405162-62-1
Poids moléculaire: 135.17 g/mol
Clé InChI: XPONSZGOXQPNGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a nitrogen-containing heterocyclic compound. It is a bicyclic structure that combines a pyridine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Therapeutic Uses
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine has been investigated for its potential as a therapeutic agent due to its biological activity. Research indicates that it may serve as a lead compound for drug development targeting specific diseases:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit activity against various cancer cell lines. For instance, it has demonstrated efficacy in human tumor xenograft models for prostate (PC-3) and glioblastoma (U-87) cancers .
  • Enzyme Inhibition : It acts as an enzyme inhibitor by binding to active sites of specific proteins, thus blocking their activity. This mechanism is particularly relevant in the context of diseases where enzyme overactivity is a factor .

Case Study: HB-EGF Shedding Inhibition
Research focusing on structure-activity relationships (SAR) has identified 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine-based hydroxamic acids as effective inhibitors of heparin-binding epidermal growth factor-like growth factor (HB-EGF) shedding. These compounds were shown to modulate signaling pathways critical in cancer progression .

Organic Synthesis

Building Block in Synthesis
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable in synthetic organic chemistry:

  • Synthetic Routes : Common methods for synthesizing 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine include cyclization reactions involving pyridine derivatives and hydrazine .
  • Reactivity : The compound can participate in nucleophilic substitution reactions at the nitrogen atoms within the pyrazine ring .

Material Science

The compound's unique structural properties lend themselves to applications in material science. It can be utilized in the development of new materials with specific chemical properties and functionalities:

  • Pharmaceutical Intermediates : It is used as an intermediate in the production of pharmaceuticals due to its reactivity and ability to form various derivatives .
  • Novel Materials Development : Its distinct bicyclic structure allows for the design of materials with tailored properties for specific applications.

Comparison with Related Compounds

To understand the uniqueness of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine better, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Pyrido[4,3-d]pyrimidineBicyclicSimilar structural features but different biological activities
Tetrahydro[1,2,4]triazolo[4,3-a]pyrazineBicyclicDifferent reactivity due to the presence of triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine typically involves cyclization reactions. One common method includes the reaction of pyridine derivatives with hydrazine or its derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in these processes .

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Pyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features.

    Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: A related compound with a triazole ring fused to a pyrazine ring.

Uniqueness

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Activité Biologique

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes recent findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine features a bicyclic structure that contributes to its biological activity. Its unique configuration allows for interactions with various biological targets, influencing cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives. For instance:

  • In vitro Studies : Compounds derived from this structure demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
    • MCF-7 (breast cancer) : IC50 values were reported around 10.4 μM.
    • A549 (lung cancer) : IC50 values ranged from 0.13 to 0.19 μM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis through caspase activation and the inhibition of key signaling pathways associated with cell survival .

Neuroprotective Effects

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine has also shown promise in neuroprotection:

  • Cell Line Studies : In experiments with human neuroblastoma cell lines (e.g., SH-SY5Y), derivatives exhibited protective effects against oxidative stress with EC50 values around 3.68 μM .
  • Mechanisms : The neuroprotective action is linked to antioxidant properties and modulation of inflammatory pathways .

Antimicrobial Activity

The compound's derivatives have demonstrated antimicrobial properties:

  • Antibacterial Effects : Some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Antiparasitic Properties : Certain studies suggest efficacy against parasitic infections as well .

Structure-Activity Relationship (SAR)

The biological activity of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is influenced by substituents at various positions on the pyrazine ring:

  • Position 2 and 3 Substituents : Variations at these positions significantly affect the compound's potency against cancer cells and its overall pharmacological profile .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives against several cancer cell lines:

  • Results : Compounds exhibited IC50 values ranging from 0.07 μM to over 40 μM across different cell lines.
  • : The most active compounds induced apoptosis and inhibited proliferation effectively .

Case Study 2: Neuroprotective Mechanism Investigation

Research focused on the neuroprotective effects of a specific derivative in models of oxidative stress:

  • Findings : The derivative reduced neuronal death significantly compared to control groups.
  • Mechanism : Involvement of reactive oxygen species (ROS) modulation was confirmed through assays measuring cellular viability under oxidative stress conditions .

Data Table of Biological Activities

Activity TypeCell Line / OrganismIC50/EC50 ValuesReference
AnticancerMCF-710.4 μM
A5490.13 - 0.19 μM
NeuroprotectionSH-SY5Y3.68 μM
AntimicrobialVarious BacteriaVariable
AntiparasiticVarious ParasitesVariable

Propriétés

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPONSZGOXQPNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405162-62-1
Record name 5H,6H,7H,8H-pyrido[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (150 mg, 0.724 mmol) in MeOH (20 mL)/H2O (2 mL) is added KOH (500 mg, 8.91 mmol). The mixture is stirred overnight at rt and 4 hr at 65° C. The reaction mixture is cooled, and brine (50 mL) is added. The solution is extracted with DCM (3×100 mL). The combined organic extracts are dried and evaporated to yield the title compound. MS (+VE) m/z 136.20 (M++1).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 3
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 4
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 5
Reactant of Route 5
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Customer
Q & A

Q1: What is the significance of the lithium borohydride catalyzed reduction in the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?

A1: The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine relies heavily on the conversion of Pyrido [3,4-b]pyrazine to Ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate (2). [] This crucial step, facilitated by lithium borohydride, is key to achieving a high overall yield of the target compound. Optimizing the reaction conditions for this conversion directly influences the efficiency and success of the entire synthesis process. []

Q2: How does the structure of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives relate to their activity as HB-EGF shedding inhibitors?

A2: While specific details on the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine core structure can significantly impact its ability to inhibit HB-EGF shedding. [] This suggests that exploring different substituents and modifications on this scaffold is crucial for optimizing the potency and selectivity of potential therapeutic agents targeting HB-EGF shedding.

Q3: What insights can QSAR models provide for developing new 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives with improved GPCR-6 inhibitory activity?

A3: QSAR models, particularly those developed using 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, can help identify critical physicochemical properties influencing GPCR-6 inhibition. [] By correlating these properties with biological activity, researchers can predict the potency of novel derivatives and guide the design of compounds with enhanced binding affinity to human cAMP-dependent protein kinase A. This approach, coupled with in silico methods like molecular docking and dynamics simulations, can expedite the discovery of lead molecules with improved GPCR-6 inhibitory profiles and bioavailability for potential therapeutic development. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.